2-Bromo-4-chloro-1-iodobenzene

Catalog No.
S764797
CAS No.
31928-44-6
M.F
C6H3BrClI
M. Wt
317.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1-iodobenzene

CAS Number

31928-44-6

Product Name

2-Bromo-4-chloro-1-iodobenzene

IUPAC Name

2-bromo-4-chloro-1-iodobenzene

Molecular Formula

C6H3BrClI

Molecular Weight

317.35 g/mol

InChI

InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H

InChI Key

CXHXFDQEFKFYQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)I

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)I

Organic Synthesis:

  • Due to the presence of three different halogen substituents (bromo, chloro, and iodo), 2-bromo-4-chloro-1-iodobenzene can serve as a versatile building block in organic synthesis. Its multiple reactive sites allow for selective functionalization and incorporation into various complex organic molecules. However, specific examples of its use in published research are currently scarce.

Material Science:

  • The combination of halogen atoms and the aromatic ring system in 2-bromo-4-chloro-1-iodobenzene could potentially lead to interesting properties for material science applications. These properties might include:
    • Liquid Crystals: The elongated shape and halogenated nature of the molecule could influence the formation of liquid crystalline phases, useful in displays and other applications .
    • Organic Electronics: The halogen atoms could potentially influence the molecule's conductivity and other electronic properties, making it a candidate for organic electronics research .

Medicinal Chemistry:

  • The diverse functionalities in 2-bromo-4-chloro-1-iodobenzene might offer a starting point for the development of novel drugs. However, there's currently a lack of published research exploring its potential for medicinal applications.

Reference Standard:

  • Commercially available suppliers often offer 2-bromo-4-chloro-1-iodobenzene as a high-purity reference standard. These standards are crucial for various analytical techniques in research and quality control processes .

2-Bromo-4-chloro-1-iodobenzene is a solid at room temperature, exhibiting a density of about 2.3 g/cm³ and a boiling point of approximately 278.9 °C at 760 mmHg . Its structure features a benzene ring with three halogen atoms attached at the 1, 2, and 4 positions, which significantly influences its reactivity and biological properties.

  • Suspected irritant: The halogens may irritate the skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Environmental concerns: Organic halides can be harmful to the environment. Proper disposal procedures should be followed.
, primarily substitution and coupling reactions. It can undergo nucleophilic substitution due to the presence of halogens, making it a versatile intermediate in organic synthesis . For instance, it can react with nucleophiles such as amines or alcohols to form substituted products.

Example Reaction

A synthetic route involves the conversion of 2-bromo-4-chloroaniline to 2-bromo-4-chloro-1-iodobenzene using sodium nitrite and potassium iodide under controlled conditions .

The synthesis of 2-bromo-4-chloro-1-iodobenzene can be achieved through several methods:

  • Diazotization Method: Involves the diazotization of 2-bromo-4-chloroaniline followed by iodination with potassium iodide.
  • Palladium-Catalyzed Coupling: Utilizes palladium catalysts for cross-coupling reactions with other organohalides.
  • Direct Halogenation: Can be synthesized via direct halogenation of chlorinated or brominated benzene derivatives under specific conditions .

This compound finds utility in various fields:

  • Organic Synthesis: Serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of advanced materials due to its unique electronic properties.
  • Research: Acts as a reagent in chemical research for developing new compounds with desired properties.

2-Bromo-4-chloro-1-iodobenzene shares similarities with other halogenated aromatic compounds, which often exhibit unique properties based on their substituents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-BromoanilineC6H6BrNAmino group provides different reactivity
2-Chloro-5-bromophenolC6H5BrClOHydroxyl group introduces additional reactivity
3-IodoanilineC6H6IClNDifferent positioning of iodine affects properties
4-ChloroanilineC6H6ClNLacks iodine but retains similar reactivity

These compounds illustrate variations in reactivity and application based on their structural differences while highlighting the unique attributes of 2-bromo-4-chloro-1-iodobenzene due to its combination of bromine, chlorine, and iodine substituents.

Crystallographic Analysis

The crystallographic analysis of 2-Bromo-4-chloro-1-iodobenzene reveals fundamental structural parameters characteristic of trihalogenated benzene derivatives. The compound crystallizes as white needle crystals with a molecular formula of C₆H₃BrClI and a molecular weight of 317.35 g/mol [1]. The melting point ranges from 32-35°C, indicating a relatively low-melting crystalline solid [2].

Based on crystallographic data for similar halogenated benzene derivatives, the C-halogen bond lengths in 2-Bromo-4-chloro-1-iodobenzene follow predictable trends. The C-I bond length is expected to be approximately 2.10 Å, which is characteristic of aryl iodides . The C-Br bond length is typically around 1.88 Å, while the C-Cl bond length is approximately 1.74 Å [4]. These values demonstrate the increasing bond length as the halogen atomic radius increases down the periodic table.

Bond TypeExpected Length (Å)Characteristics
C-I~2.10Longest carbon-halogen bond
C-Br~1.88Intermediate length
C-Cl~1.74Shortest carbon-halogen bond

The crystal structure exhibits intermolecular halogen-halogen interactions, particularly between the iodine atoms and other halogen substituents. These interactions contribute significantly to the crystal packing arrangement [5]. The halogen bonding contacts are typically observed at distances shorter than the sum of van der Waals radii, indicating favorable intermolecular interactions [6].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopy of 2-Bromo-4-chloro-1-iodobenzene provides detailed information about the molecular structure and environment of the aromatic protons. The ¹H NMR spectrum recorded in CDCl₃ shows characteristic signals for the three aromatic protons present in the molecule [1].

The experimental ¹H NMR data (400 MHz, CDCl₃) reveals three distinct aromatic proton signals:

  • δ 7.74 (1H, d, J = 8 Hz) - proton ortho to iodine
  • δ 7.61 (1H, d, J = 2 Hz) - proton meta to iodine
  • δ 6.98 (1H, dd, J = 8 Hz, 2 Hz) - proton between chlorine and bromine [1]

The chemical shifts demonstrate the significant deshielding effects of the halogen substituents, with the proton ortho to iodine appearing most downfield due to the strong electron-withdrawing effect of iodine. The coupling patterns confirm the substitution pattern, with the observed coupling constants consistent with ortho and meta relationships between the aromatic protons.

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (ortho to I)7.74d8
H-3 (meta to I)7.61d2
H-5 (between Cl and Br)6.98dd8, 2

Infrared (IR) Vibrational Modes

The infrared spectroscopy of 2-Bromo-4-chloro-1-iodobenzene reveals characteristic vibrational modes associated with the aromatic ring system and carbon-halogen bonds. The infrared spectrum shows conformance with expected patterns for trihalogenated benzene derivatives [7] [8].

The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed in the fingerprint region between 1400-1600 cm⁻¹ [9]. The carbon-halogen stretching vibrations occur at lower frequencies, with C-I stretches typically appearing around 500-600 cm⁻¹, C-Br stretches around 600-700 cm⁻¹, and C-Cl stretches around 700-800 cm⁻¹ [10].

For related halogenated benzenes, the vibrational analysis shows that the symmetric and antisymmetric stretching modes of the aromatic ring are significantly affected by the halogen substituents. The heavy halogen atoms (Br, I) cause shifts in the vibrational frequencies compared to lighter substituents [11]. The out-of-plane bending modes of the aromatic C-H bonds are particularly sensitive to the substitution pattern and appear as medium to strong bands in the 800-900 cm⁻¹ region.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3000-3100Medium
Aromatic C=C stretch1400-1600Strong
C-I stretch500-600Medium
C-Br stretch600-700Medium
C-Cl stretch700-800Medium

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 2-Bromo-4-chloro-1-iodobenzene follows predictable fragmentation patterns for halogenated aromatic compounds. The molecular ion peak appears at m/z 317 (for ⁷⁹Br isotope), with additional peaks for the ⁸¹Br isotope at m/z 319 [12]. The isotope pattern is characteristic of compounds containing bromine, chlorine, and iodine atoms.

The fragmentation pathways typically involve the loss of halogen atoms, with iodine being the most readily eliminated due to the weakness of the C-I bond. The base peak often corresponds to the loss of iodine (m/z 190), followed by subsequent losses of bromine and chlorine [13]. The mass spectrum shows characteristic isotope patterns that confirm the presence of multiple halogen atoms.

Common fragmentation patterns include:

  • [M]⁺ at m/z 317/319 (molecular ion with Br isotopes)
  • [M - I]⁺ at m/z 190/192 (loss of iodine)
  • [M - I - Br]⁺ at m/z 111/113 (loss of iodine and bromine)
  • [M - I - Br - Cl]⁺ at m/z 76 (loss of all halogens, benzene radical cation)

The fragmentation energy requirements follow the order: C-I < C-Br < C-Cl, reflecting the decreasing bond strength as the halogen size increases [13]. This results in preferential loss of the larger halogens under electron impact conditions.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometry of 2-Bromo-4-chloro-1-iodobenzene. The computational studies reveal that the molecule maintains planarity, with slight distortions from the ideal benzene geometry due to the steric effects of the halogen substituents [14].

DFT calculations using the B3LYP functional with appropriate basis sets (such as 6-311+G(d,p)) show that the C-halogen bond lengths are in good agreement with experimental crystallographic data. The calculations predict C-I bond lengths of approximately 2.10 Å, C-Br bond lengths of 1.88 Å, and C-Cl bond lengths of 1.74 Å [15].

The electronic structure calculations reveal that the halogen substituents significantly affect the electron density distribution in the aromatic ring. The electron-withdrawing nature of the halogens creates regions of positive electrostatic potential, particularly around the halogen atoms, which are important for understanding intermolecular interactions [16].

Computational ParameterValueMethod
C-I bond length2.10 ÅB3LYP/6-311+G(d,p)
C-Br bond length1.88 ÅB3LYP/6-311+G(d,p)
C-Cl bond length1.74 ÅB3LYP/6-311+G(d,p)
Molecular planarity<2° deviationDFT optimization

The vibrational frequency calculations performed at the DFT level provide excellent agreement with experimental infrared spectroscopy data. The calculated frequencies for the aromatic C-H stretching modes, C=C stretching modes, and carbon-halogen stretching modes match well with observed values when appropriate scaling factors are applied .

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-1-iodobenzene

Dates

Last modified: 08-15-2023

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